Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde
CAS No.: 124750-67-0
Cat. No.: VC21342722
Molecular Formula: C22H20ClN3O
Molecular Weight: 377.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde - 124750-67-0](/images/no_structure.jpg)
CAS No. | 124750-67-0 |
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Molecular Formula | C22H20ClN3O |
Molecular Weight | 377.9 g/mol |
IUPAC Name | 2-[4-[(2-butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile |
Standard InChI | InChI=1S/C22H20ClN3O/c1-2-3-8-21-25-22(23)20(15-27)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,15H,2-3,8,14H2,1H3 |
Standard InChI Key | UYWHRPJKNDNURE-UHFFFAOYSA-N |
SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)C=O)Cl |
Canonical SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)C=O)Cl |
Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde is a chemical compound closely related to Losartan, an angiotensin II receptor antagonist used primarily to treat hypertension and protect against stroke in patients with atrial fibrillation. This compound is a derivative of Losartan carboxaldehyde and plays a crucial role in the synthesis of Losartan Potassium, a medication that significantly reduces the risk of new onset atrial fibrillation and associated stroke in high-risk patients .
Synonyms
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2-[4-[(2-butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile
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4'-(2-Butyl-4-chloro-5-formylimidazol-1-ylmethyl)biphenyl-2-carbonitrile
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[1,1'-Biphenyl]-2-carbonitrile, 4'-[(2-butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl]-
Synthesis and Uses
Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde is synthesized from 2-Butyl-4-chloro-5-formylimidazole and 4-Bromomethyl-2-cyanobiphenyl. It serves as a reagent in the synthesis of Losartan Potassium, which is an essential medication for managing hypertension and reducing the risk of stroke in patients with atrial fibrillation .
Synthesis Pathway
The synthesis involves a series of chemical reactions where the imidazole ring is linked to a biphenyl moiety, forming the core structure of Losartan derivatives. This process requires careful control of reaction conditions to ensure the desired product is formed efficiently.
Hazard Statements
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H319: Causes serious eye irritation.
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H317: May cause an allergic skin reaction.
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H302: Harmful if swallowed.
Precautionary Statements
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P264: Wash hands thoroughly after handling.
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P280: Wear protective gloves/eye protection.
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P305+P351+P338: If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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P337+P313: If eye irritation persists: Get medical advice/attention.
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P272: Contaminated work clothing should not be allowed out of the workplace.
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P280: Wear protective gloves/eye protection.
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P302+P352: If on skin: Wash with plenty of soap and water.
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P333+P313: If skin irritation or rash occurs: Get medical advice/attention.
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P321: Specific treatment (see label).
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P363: Wash contaminated clothing before reuse.
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P501: Dispose of contents/container to an approved waste disposal plant.
Applications and Research
Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde is primarily used in the pharmaceutical industry for the synthesis of Losartan Potassium. Its role in drug development highlights the importance of precise chemical synthesis in producing effective medications.
Deuterated Analogues
A deuterated analogue, Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde-D3, is available for research purposes. This compound is used in studies requiring isotopic labeling, such as pharmacokinetic and metabolic analyses .
Property | Value |
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Molecular Formula | C22H17D3ClN3O |
Molecular Weight | 380.89 g/mol |
Storage Temperature | -20°C |
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